molecular formula C₁₀H₁₄O₂ B146731 4-Butylresorcinol CAS No. 18979-61-8

4-Butylresorcinol

Cat. No. B146731
CAS RN: 18979-61-8
M. Wt: 166.22 g/mol
InChI Key: CSHZYWUPJWVTMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butylresorcinol is a derivative of resorcinol, which has gained attention due to its inhibitory effects on tyrosinase and tyrosinase-related protein-1, key enzymes in the melanogenesis pathway. This compound has been used as a hypopigmenting agent in the treatment of melasma, a pigmentary disorder characterized by symmetrical hypermelanosis on sun-exposed areas, particularly in women .

Synthesis Analysis

The synthesis of 4-Butylresorcinol involves the alkylation of resorcinol. A study has shown that the selectivity of the mono-alkylated product, 4-tert-butylresorcinol, can be enhanced by adjusting the surface chemistry of heteropolyacid-based alkylation catalysts. By modifying the fraction of Bronsted acid sites versus Lewis ones on the catalyst surface, selectivity to 4-tert-butylresorcinol was increased .

Molecular Structure Analysis

The molecular structure of 4-Butylresorcinol allows it to act as a competitive inhibitor of tyrosinase. Its structure has been studied in the context of charge-transfer complexes, where it acts as a donor molecule. The molecular composition and stability of these complexes have been characterized, indicating the potential for 4-Butylresorcinol to form stable interactions with other molecules .

Chemical Reactions Analysis

4-Butylresorcinol has been shown to react with tyrosinase, where it is hydroxylated to o-diphenol and then oxidized to an o-quinone, which can isomerize to a red p-quinone. This reaction pathway suggests that 4-Butylresorcinol can serve as a substrate for tyrosinase under certain conditions, such as the presence of hydrogen peroxide or ascorbic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Butylresorcinol contribute to its efficacy as a depigmenting agent. It has been found to inhibit melanin synthesis in a concentration-dependent manner without activating ERK or Akt signaling pathways or affecting MITF expression. This indicates that its hypopigmentary effect is due to the direct inhibition of tyrosinase activity . Additionally, 4-Butylresorcinol has been used in analytical chemistry as a reagent for the colorimetric estimation of metals such as cobalt, lead, and uranium, demonstrating its versatility and reactivity .

Relevant Case Studies

Several clinical studies have been conducted to assess the efficacy and safety of 4-Butylresorcinol in the treatment of melasma. A randomized controlled split-face trial showed that liposome-encapsulated 4-Butylresorcinol 0.1% cream significantly reduced the melanin index compared to a vehicle, with no adverse reactions observed . Another study in the Indian population found that 4-Butylresorcinol 0.3% cream was effective in reducing the Melasma Area Severity Index (mMASI) score, with high patient tolerance and no reported adverse events . These studies support the therapeutic potential of 4-Butylresorcinol in treating hyperpigmentation disorders.

Scientific Research Applications

Inhibition and Degradation of Tyrosinase

4-n-Butylresorcinol has been researched for its role as a competitive inhibitor of tyrosinase, an enzyme critical in melanin synthesis. Studies have demonstrated its ability to inhibit tyrosinase activity both in vitro and in vivo, leading to its use as an antimelanogenic agent (Lee et al., 2017). Additionally, 4-n-butylresorcinol is shown to significantly inhibit melanin synthesis in a concentration-dependent manner, without inducing extracellular signal-regulated kinase (ERK) or Akt activation, or affecting microphthalmia-associated transcription factor (MITF) degradation (Kim et al., 2005).

Liposome-Encapsulated Formulations for Melasma Treatment

The encapsulation of 4-n-butylresorcinol in liposomes has been explored for treating melasma, a pigmentary disorder. Studies have found that liposome-encapsulated 4-n-butylresorcinol demonstrates significant hypopigmenting efficacy and safety, with clinical trials showing noticeable decreases in melanin indices upon treatment (Huh et al., 2010).

Physical Properties and Formulation Studies

Research into the physical properties of soy lecithin liposome containing 4-n-butylresorcinol has been conducted. These studies focused on understanding the impact of the concentration of soy lecithin phospholipids on the particle size and morphology of liposomes, which is crucial for developing stable and effective formulations (Dwiastuti et al., 2016).

Anti-Leukemia and Antioxidant Properties

4-Butylresorcinol has been studied for its potential in treating leukemia and as an antioxidant. The research highlighted its inhibitory effects on HMG-CoA reductase and urease enzymes, alongside its anticancer effects against various leukemia cell lines, suggesting a broader therapeutic potential beyond skin-related applications (Yu & Wang, 2022).

Skin Distribution Studies

Investigations into the skin distribution of 4-n-butylresorcinol are essential for understanding its absorption and efficacy in topical applications. Studies using human skin from multiple donors have been conducted to compare percutaneous absorption and distribution, utilizing advanced analytical methods like LC-MS/MS for quantification (Wargniez et al., 2017).

Enhanced Transdermal Delivery Systems

Research on enhancing the transdermal delivery of 4-n-butylresorcinol using dissolving microneedle (DMN) patches has shown promising results. These studies indicate that combining topical and DMN application can significantly increase the delivered dose and efficacy in treating hyperpigmentation (Kim et al., 2017).

In Silico Modeling for Nanoliposome Formulation

Incorporating in silico modeling with empirical experiments has been used to formulate nanoliposome containing 4-n-butylresorcinol, providing insights into the stabilization mechanisms and particle size characteristics crucial for developing effective delivery systems (Dwiastuti et al., 2021).

Safety And Hazards

4-Butylresorcinol is harmful if swallowed and causes skin and eye irritation . It is very toxic to aquatic life . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

4-Butylresorcinol shows promise as a hypopigmenting agent for treating melasma in clinical practice . It is considered the most potent inhibitor of human tyrosinase activity, exceeding by far the potency of hydroquinone, arbutin, and kojic acid . The resulting clinical improvement of skin hyperpigmentations reveals 4-n-butylresorcinol as a very valuable active compound for the management of pigmentation disorders .

properties

IUPAC Name

4-butylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-3-4-8-5-6-9(11)7-10(8)12/h5-7,11-12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHZYWUPJWVTMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172403
Record name 4-Butylresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butylresorcinol

CAS RN

18979-61-8
Record name Butylresorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18979-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Butylresorcinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018979618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Butylresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-butylbenzene-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.948
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-BUTYLRESORCINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IK4UQ3ZGA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Butylresorcinol
Reactant of Route 2
Reactant of Route 2
4-Butylresorcinol
Reactant of Route 3
Reactant of Route 3
4-Butylresorcinol
Reactant of Route 4
Reactant of Route 4
4-Butylresorcinol
Reactant of Route 5
Reactant of Route 5
4-Butylresorcinol
Reactant of Route 6
Reactant of Route 6
4-Butylresorcinol

Citations

For This Compound
234
Citations
L Kolbe, T Mann, W Gerwat, J Batzer… - Journal of the …, 2013 - Wiley Online Library
… , 4-butylresorcinol was most effective of all tested substances with an IC 50 of 13.5 μmol/L. Therefore, 4-butylresorcinol … In conclusion, the present data show that 4-butylresorcinol is a …
Number of citations: 169 onlinelibrary.wiley.com
Y Yu, JJ Wang - International Journal of Food Properties, 2022 - Taylor & Francis
… Because of the 4-Butylresorcinol study, IC 50 of HMG-CoA … the theoretical activities of the 4-Butylresorcinol against the 3-… design that we recorded 4-Butylresorcinol as a good inhibitor …
Number of citations: 0 www.tandfonline.com
ML Moore, AA Day, CM Suter - Journal of the American Chemical …, 1934 - ACS Publications
… obtained by reduction of the ketone resulting from the condensation of 4-chlororesorcinol with «-butyric acid, thus establishing its structure as 6chloro-4-«-butylresorcinol. Chlorination of …
Number of citations: 9 pubs.acs.org
DISP Resende, MS Ferreira, JMS Lobo, E Sousa… - Applied Sciences, 2022 - mdpi.com
… Bakuchiol depigmenting efficacy was attributed to the ability to block both α-melanocyte-stimulating hormone and tyrosinase activation, while 4-butylresorcinol exerts its action through …
Number of citations: 11 www.mdpi.com
Y Jiang, Z Du, G Xue, Q Chen, Y Lu, X Zheng… - Molecules, 2013 - mdpi.com
… 4-Butylresorcinol and kojic acid were used as the positive controls. As shown in Table 1, … 6-fold lower than that of kojic acid (28.59 μM) and 4-butylresorcinol (11.27 μM), respectively. …
Number of citations: 33 www.mdpi.com
T Mann, W Gerwat, J Batzer, K Eggers… - Journal of Investigative …, 2018 - Elsevier
… 4-Butylresorcinol had already been identified as an inhibitor of … 4-butylresorcinol were still missing. In the hTyr assay, we found a strictly competitive type of inhibition by 4-butylresorcinol …
Number of citations: 166 www.sciencedirect.com
C Romagnoli, A Baldisserotto, CB Vicentini, D Mares… - Molecules, 2016 - mdpi.com
… Then, phenylethylresorcinol, 4-hexylresorcinol and 4-butylresorcinol were added to test vials in duplicate at concentrations of 100 and 200 μg/mL. The test vials contained the …
Number of citations: 21 www.mdpi.com
MN Masum, K Yamauchi, T Mitsunaga - Reviews in Agricultural …, 2019 - jstage.jst.go.jp
… values for 4-butylresorcinol (9 μmol/L), 4-hexylresorcinol (39 … 4-Butylresorcinol and hydroquinone inhibited melanin … in mushroom tyrosinase, where 4-butylresorcinol, 4-hexylresorcinol, …
Number of citations: 76 www.jstage.jst.go.jp
EL Jackson, CS Hudson - Journal of the American Chemical …, 1934 - ACS Publications
… obtained by reduction of the ketone resulting from the condensation of 4-chlororesorcinol with «-butyric acid, thus establishing its structure as 6chloro-4-«-butylresorcinol. Chlorination of …
Number of citations: 2 pubs.acs.org
M Kanlayavattanakul, N Lourith - Journal of Cosmetic and Laser …, 2018 - Taylor & Francis
… 4-Butylresorcinol is a potent human tyrosinase inhibitor with … involved the application of 0.3% 4-butylresorcinol, 0.3% 4-… -Flash® indicated that 4-butylresorcinol significantly (p < 0.05…
Number of citations: 53 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.